molecular formula C22H20N4O B7698405 N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No. B7698405
M. Wt: 356.4 g/mol
InChI Key: MLLIVLVZGUIPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and anti-microbial properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-microbial and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research of N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is to investigate the compound's potential as a fluorescent probe in materials science. Another direction is to explore the compound's anti-inflammatory and anti-microbial properties further. Additionally, the compound's mechanism of action in inducing apoptosis and inhibiting cell proliferation in cancer cells could be studied in more detail, with the aim of developing it into a potential cancer therapy. Finally, research could be conducted to optimize the synthesis method of this compound to improve its yield and make it more accessible for research purposes.
In conclusion, this compound is a chemical compound that has shown promising potential in various fields of scientific research. Its potent antitumor activity, anti-inflammatory, anti-microbial, and anti-oxidant properties make it a promising candidate for further research in medicinal chemistry, pharmaceuticals, and materials science. However, more research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multistep process that includes the condensation of 2-aminopyridine with benzyl chloride, followed by the reaction of the resulting product with o-tolyl hydrazine in the presence of a catalyst. The final step involves the reaction of the intermediate product with methyl iodide. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

N-benzyl-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to have anti-inflammatory, anti-microbial, and anti-oxidant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in materials science.

properties

IUPAC Name

N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-9-6-7-12-18(16)20-24-22(27-25-20)19-13-8-14-23-21(19)26(2)15-17-10-4-3-5-11-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLIVLVZGUIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.